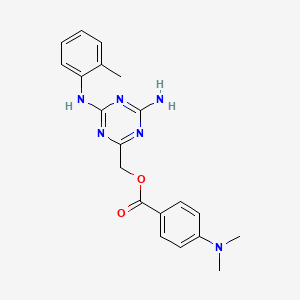(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate
CAS No.:
Cat. No.: VC16767787
Molecular Formula: C20H22N6O2
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H22N6O2 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-(dimethylamino)benzoate |
| Standard InChI | InChI=1S/C20H22N6O2/c1-13-6-4-5-7-16(13)22-20-24-17(23-19(21)25-20)12-28-18(27)14-8-10-15(11-9-14)26(2)3/h4-11H,12H2,1-3H3,(H3,21,22,23,24,25) |
| Standard InChI Key | HERZMIXTFNKVFA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
The compound’s IUPAC name, [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-(dimethylamino)benzoate, reflects its hybrid structure combining a triazine ring with a benzoate ester (Table 1). The 1,3,5-triazine core is substituted at the 4-position with an amino group (-NH₂), at the 6-position with an o-tolylamino group (2-methylaniline), and at the 2-position with a methyl ester linked to a 4-(dimethylamino)benzoate moiety . This arrangement introduces both electron-donating (amino, dimethylamino) and sterically bulky (o-tolyl) substituents, influencing its reactivity and intermolecular interactions.
Table 1: Molecular Properties of (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate
Synthesis and Analytical Characterization
Synthetic Pathways
-
Nucleophilic Substitution: Reacting cyanuric chloride with amines in a stepwise manner to install substituents at the 2, 4, and 6 positions.
-
Esterification: Coupling a triazine-alcohol intermediate with 4-(dimethylamino)benzoic acid using carbodiimide-based coupling agents.
Key challenges include regioselectivity control during triazine functionalization and minimizing hydrolysis of the ester group under basic conditions.
Analytical Data
-
Mass Spectrometry: High-resolution mass spectra (HRMS) would show a molecular ion peak at m/z 378.1801 (calculated for C₂₀H₂₂N₆O₂⁺).
-
NMR Spectroscopy:
Biological and Chemical Applications
Material Science Applications
Functional triazines are explored as:
-
Ligands in Coordination Polymers: The amino and dimethylamino groups could chelate metal ions like Cu²⁺ or Fe³⁺, forming porous frameworks for gas storage .
-
Photoactive Materials: Conjugation between the triazine and benzoate π-systems might enable light-harvesting properties, analogous to triazine-based organic semiconductors.
| Hazard Category | GHS Code | Precautionary Measures | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Use PPE; avoid ingestion | |
| Skin Irritation | H315 | Wear gloves/lab coat | |
| Eye Irritation | H319 | Use safety goggles |
The compound requires storage at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group . Spills should be neutralized with a 1:1 mixture of activated charcoal and sand, followed by disposal as hazardous waste .
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with enzymes like dihydrofolate reductase using X-ray crystallography .
-
Derivatization: Introduce fluorophores (e.g., fluorescein) for cellular imaging applications.
-
Toxicology Profiling: Assess acute and chronic toxicity in model organisms to evaluate therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume